tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
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Description
Tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 . It could be converted into spirocyclopropanated analogues 14-CP and 14-CT of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .
Synthesis Analysis
Tert-Butyl (1- (hydroxymethyl)cyclopropyl)carbamate can be synthesized in three steps (40 % overall yield) from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation (the de Meijere variant of the so-called Kulinkovich reaction) . It can also be prepared in 56 % overall yield by monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-6-8/h8-9,13H,5-7H2,1-3H3,(H,12,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . It has a predicted boiling point of 294.5±9.0 °C and a predicted density of 1.11±0.1 g/cm3 . It is a solid at room temperature . The compound has a pKa value of 12.24±0.20 (Predicted) .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate involves the protection of the amine group, followed by the addition of a hydroxymethyl group to the cyclopropyl ring, and then the deprotection of the amine group to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "1-(hydroxymethyl)cyclopropylamine", "di-tert-butyl dicarbonate", "triethylamine", "dichloromethane", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 1-(hydroxymethyl)cyclopropylamine with di-tert-butyl dicarbonate and triethylamine in dichloromethane to yield the tert-butyl N-{1-[1-(tert-butoxycarbonylmethyl)cyclopropyl]ethyl}carbamate intermediate.", "Step 2: Addition of a hydroxymethyl group to the cyclopropyl ring by reacting the tert-butyl N-{1-[1-(tert-butoxycarbonylmethyl)cyclopropyl]ethyl}carbamate intermediate with methanol and sodium bicarbonate in water to yield the tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate intermediate.", "Step 3: Deprotection of the amine group by reacting the tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate intermediate with trifluoroacetic acid in dichloromethane to yield the final product, tert-butyl N-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate." ] } | |
CAS No. |
1999916-24-3 |
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.3 |
Purity |
95 |
Origin of Product |
United States |
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